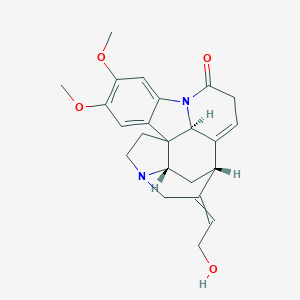![molecular formula C17H19N3O5 B236634 N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide, commonly known as MNPAF, is a synthetic compound that has shown potential in various scientific research applications. MNPAF is a furan derivative that has been synthesized through a multi-step process.
Mechanism of Action
MNPAF acts as a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, MNPAF increases the levels of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain. This mechanism of action has been implicated in the therapeutic effects of MNPAF in various disorders, including Parkinson's disease, ADHD, and drug addiction.
Biochemical and Physiological Effects:
MNPAF has been found to have significant biochemical and physiological effects in various animal models. MNPAF has been shown to increase dopamine levels in the brain and to improve motor function in animal models of Parkinson's disease. MNPAF has also been shown to improve attention and cognitive function in animal models of ADHD. Additionally, MNPAF has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Advantages and Limitations for Lab Experiments
MNPAF has several advantages for lab experiments, including its potency and selectivity for DAT, which allows for precise manipulation of dopamine signaling in the brain. However, MNPAF also has several limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Future Directions
There are several future directions for research on MNPAF, including the development of novel drugs based on MNPAF for the treatment of various disorders, including Parkinson's disease, ADHD, and drug addiction. Additionally, future research could focus on the optimization of the synthesis method for MNPAF to improve its potency and selectivity for DAT. Finally, future research could investigate the potential therapeutic effects of MNPAF in other disorders, including depression and anxiety.
Synthesis Methods
The synthesis of MNPAF involves a multi-step process that includes the reaction of 5-nitro-2-furoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(1-piperidinyl)aniline to form the corresponding amide. The amide is then subjected to methylation using dimethyl sulfate and potassium carbonate to form the final product, MNPAF.
Scientific Research Applications
MNPAF has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. MNPAF has been found to be a potent and selective inhibitor of the dopamine transporter (DAT) and has been used to study the role of DAT in the brain. MNPAF has also been used in medicinal chemistry research to develop novel drugs for the treatment of various disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
properties
Product Name |
N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide |
|---|---|
Molecular Formula |
C17H19N3O5 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-(5-methoxy-2-piperidin-1-ylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H19N3O5/c1-24-12-5-6-14(19-9-3-2-4-10-19)13(11-12)18-17(21)15-7-8-16(25-15)20(22)23/h5-8,11H,2-4,9-10H2,1H3,(H,18,21) |
InChI Key |
KTTCQFJAAWFKOH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCCCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)
![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)

![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)



![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
